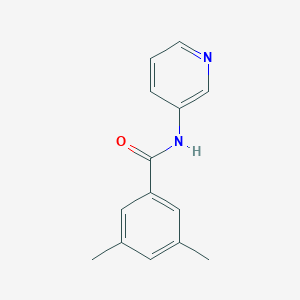![molecular formula C19H17BrN4O3S B269861 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, commonly known as BPTT, is a heterocyclic compound that belongs to the class of triazolothiadiazines. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPTT has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of BPTT is not fully understood. However, it is believed that BPTT acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and serotonin. BPTT has been found to increase the levels of these neurotransmitters, which could explain its anxiolytic and antidepressant effects. Additionally, BPTT has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which could contribute to its anticonvulsant and anticancer properties.
Biochemical and Physiological Effects:
BPTT has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which could explain its anxiolytic and antidepressant effects. Additionally, BPTT has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which could contribute to its anticonvulsant and anticancer properties.
Advantages and Limitations for Lab Experiments
BPTT has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to obtain high yields and purity. Additionally, BPTT has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using BPTT in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, BPTT has not been extensively studied in humans, which could limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of BPTT. One area of research could focus on elucidating the exact mechanism of action of BPTT. This could help to better understand its biological activities and potential therapeutic applications. Additionally, further studies could investigate the anticancer properties of BPTT, as it has been shown to inhibit the growth of cancer cells. Finally, more research could be conducted to determine the safety and efficacy of BPTT in humans, which could pave the way for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of BPTT involves the reaction of 4-bromobenzyl bromide with 3,4,5-trimethoxyphenylacetonitrile in the presence of sodium hydride. The resulting intermediate is then reacted with thiosemicarbazide to yield BPTT. The synthesis of BPTT has been optimized to obtain high yields and purity.
Scientific Research Applications
BPTT has been extensively studied for its potential applications as a therapeutic agent in various diseases. It has been found to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. BPTT has also been shown to have anxiolytic and antidepressant effects, which could be useful in the treatment of anxiety and depression. Additionally, BPTT has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells.
properties
Product Name |
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
Molecular Formula |
C19H17BrN4O3S |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H17BrN4O3S/c1-25-15-8-12(9-16(26-2)17(15)27-3)18-21-22-19-24(18)23-14(10-28-19)11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3 |
InChI Key |
KVTMNTRWIFYECT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)